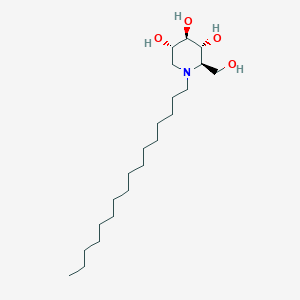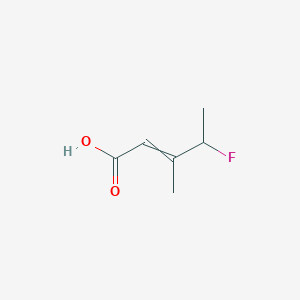
4-Fluoro-3-methylpent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methylpent-2-enoic acid is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of pentenoic acid, characterized by the presence of a fluorine atom at the fourth position and a methyl group at the third position of the pent-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of 3-methylpent-2-enoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 3-methylpent-2-enoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for the efficient and controlled introduction of fluorine atoms into the organic substrate, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-methylpentanoic acid.
Reduction: Formation of 4-fluoro-3-methylpentane.
Substitution: Formation of 4-methoxy-3-methylpent-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methylpent-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorinated analogs on biological systems, providing insights into enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methylpent-2-enoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The double bond and carboxylic acid group also play crucial roles in the compound’s chemical behavior, enabling various reactions and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-Methylpent-2-enoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-3-methylpentanoic acid: Saturated analog with different reactivity due to the absence of the double bond.
4-Methylpent-3-enoic acid: Similar structure but without the fluorine atom, leading to different chemical behavior.
Uniqueness: 4-Fluoro-3-methylpent-2-enoic acid is unique due to the presence of both a fluorine atom and a double bond in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77174-14-2 |
|---|---|
Molekularformel |
C6H9FO2 |
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
4-fluoro-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H9FO2/c1-4(5(2)7)3-6(8)9/h3,5H,1-2H3,(H,8,9) |
InChI-Schlüssel |
XEXQHGVUWSXWTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=CC(=O)O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
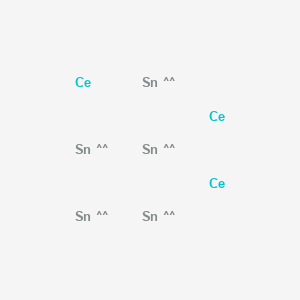
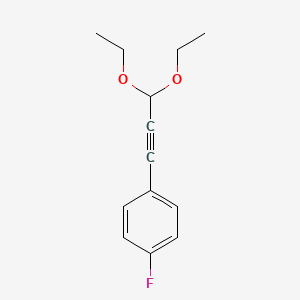
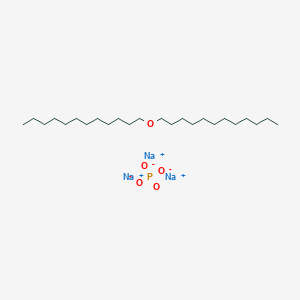
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
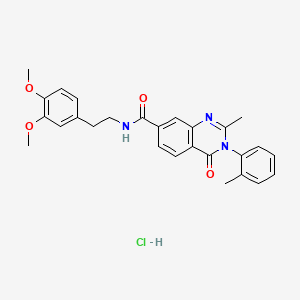
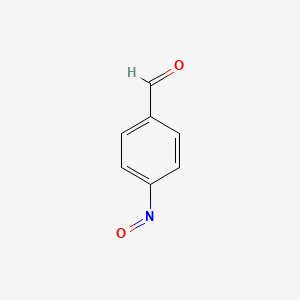


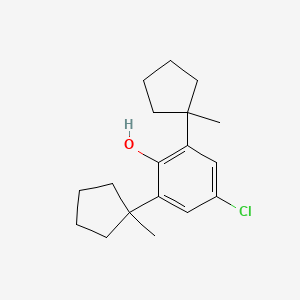
![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

